

Application Note and Protocol: Nitrate Measurement by Chromotropic Acid Method

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Compound of Interest

Compound Name: 4,5-Dihydroxynaphthalene-2,7-disulfonic acid

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This document provides a detailed protocol for the quantitative determination of nitrate in aqueous samples using the chromotropic acid method. This spectrophotometric method is based on the reaction of nitrate with chromotropic acid in a strong sulfuric acid medium to form a yellow-colored complex. The intensity of the color, which is proportional to the nitrate concentration, is measured at a wavelength of approximately 410 nm.^{[1][2]} This method is suitable for researchers, scientists, and professionals in various fields, including environmental monitoring and drug development.

Principle

In the presence of concentrated sulfuric acid, two moles of nitrate (NO_3^-) react with one mole of chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) to produce a yellow-colored product.^{[1][2]} The absorbance of this complex is measured using a spectrophotometer, and the nitrate concentration is determined by comparison with a standard calibration curve. The reaction is highly dependent on the acidic conditions provided by the concentrated sulfuric acid.^[3]

Reagents and Materials

2.1. Reagent Preparation

Proper preparation of reagents is critical for accurate nitrate measurement. Use nitrate-free deionized water for all solutions.

- Nitrate-Free Water: If commercially available nitrate-free water is not accessible, it can be prepared by passing deionized water through a strong-base anion exchange resin. The absorbance of a reagent blank prepared with this water should not exceed 0.01.[1]
- Stock Nitrate Solution (100 mg/L NO_3^- -N): Dry potassium nitrate (KNO_3) at 105°C for 24 hours.[1] Dissolve 0.7218 g of the dried KNO_3 in nitrate-free deionized water and dilute to 1000 mL in a volumetric flask. This solution is stable for several months when stored at 4°C.
- Standard Nitrate Solution (10 mg/L NO_3^- -N): Dilute 100 mL of the stock nitrate solution to 1000 mL with nitrate-free deionized water. This working standard should be prepared fresh weekly.
- Chromotropic Acid Reagent (0.1% w/v): Dissolve 100 mg of purified chromotropic acid (disodium salt) in 100 mL of concentrated sulfuric acid (H_2SO_4).[1] This solution should be stored in a brown bottle and prepared fresh every two weeks.[1] A colorless reagent indicates the absence of nitrate contamination in the sulfuric acid.[1]
- Sulfite-Urea Reagent: Dissolve 5 g of urea and 4 g of anhydrous sodium sulfite (Na_2SO_3) in 1000 mL of nitrate-free deionized water.[1]
- Antimony Reagent: Heat 500 mg of antimony metal in 100 mL of concentrated sulfuric acid until the metal is dissolved.[1] Cool the solution and carefully add it to 20 mL of iced water. If crystals form upon standing overnight, they can be redissolved by gentle heating.[1]

2.2. Equipment

- Spectrophotometer capable of measuring absorbance at 410 nm.[1]
- Matched quartz cuvettes (1 cm path length or longer).[1]
- Volumetric flasks (various sizes).
- Pipettes.
- Cooling bath (e.g., a tray of cold water, 10-20°C).[1]

Experimental Protocol

3.1. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard nitrate solution (10 mg/L NO_3^- -N) with nitrate-free deionized water. A typical concentration range is 0.10 to 5.0 mg/L NO_3^- -N.[1]

3.2. Sample Preparation and Analysis

- If the sample contains suspended matter, filter it appropriately.[1]
- Pipette 2.0 mL of the standard, sample, or a nitrate-free water blank into separate dry 10 mL volumetric flasks.[1]
- To each flask, add one drop of the sulfite-urea reagent to remove interference from residual chlorine and nitrite.[1]
- Place the flasks in a cooling bath (10-20°C).[1]
- Carefully add 2.0 mL of the antimony reagent to each flask and swirl.[1] This step is necessary to mask chloride interference.
- After approximately 4 minutes in the cooling bath, add 1.0 mL of the chromotropic acid reagent to each flask and swirl.
- Continue to cool the flasks for another 3 minutes.
- Add concentrated sulfuric acid to bring the volume close to the 10 mL mark.[1]
- Stopper the flasks and mix by inverting four times.[1]
- Allow the flasks to stand at room temperature for 45 minutes for color development.[1]
- Adjust the final volume to 10 mL with concentrated sulfuric acid and mix gently to avoid gas bubbles.[1]
- Measure the absorbance of the standards and samples against the reagent blank at 410 nm between 15 minutes and 24 hours after the final volume adjustment.[1]

3.3. Data Analysis

- Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations (mg/L NO_3^- -N).
- Determine the concentration of nitrate in the samples by comparing their absorbance values to the calibration curve.

Interferences

Several substances can interfere with the chromotropic acid method. The provided protocol includes steps to mitigate these interferences.

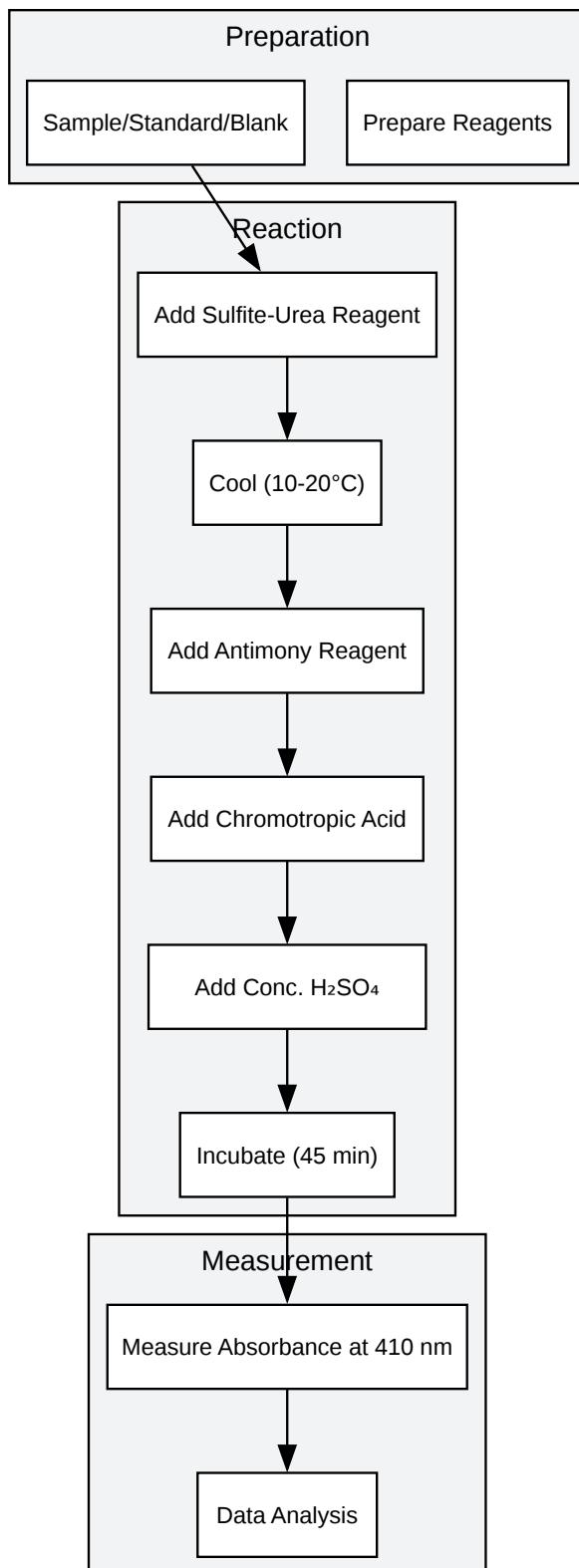
Interferent	Elimination Method
Residual Chlorine & Oxidants	Addition of sodium sulfite. [4]
Nitrite	Addition of urea, which converts nitrite to nitrogen gas. [4]
Chloride	Masked by the addition of antimony (III). [4]
Iron (III)	Can be masked by the addition of antimony (III). [4]

Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance	410 - 412 nm	[3]
Linearity Range	0.10 - 5.0 mgN/L	
Detection Limit (LOD)	~0.05 mgN/L	
Reaction Time	45 minutes	[1]
Color Stability	At least 48 hours	[3]

Diagrams

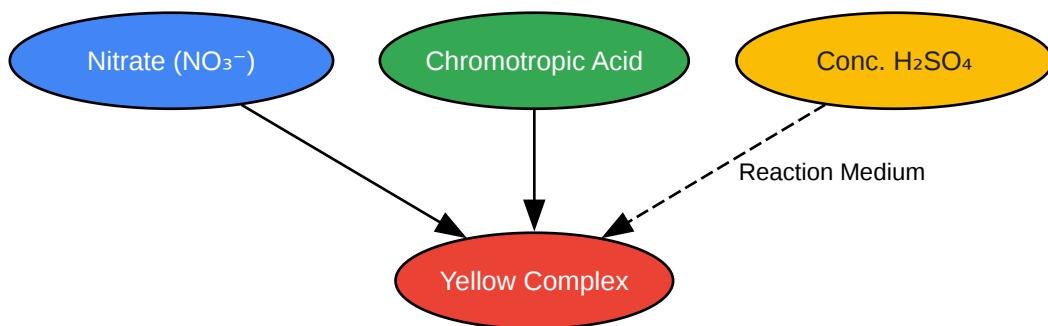
Experimental Workflow for Nitrate Measurement



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Caption: Experimental workflow for nitrate measurement.

Signaling Pathway of Chromotropic Acid Reaction

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Caption: Reaction of nitrate with chromotropic acid.

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- To cite this document: BenchChem. [Application Note and Protocol: Nitrate Measurement by Chromotropic Acid Method]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090061#step-by-step-protocol-for-nitrate-measurement-with-chromotropic-acid>

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